5'-DMTr-dC (Ac)-methylphosphonamidite is a nucleoside derivative classified as a phosphonamidite. It features a 5'-dimethoxytrityl (DMTr) protecting group on the cytidine base, along with an acetyl (Ac) group and a methyl phosphonate linkage. The chemical formula for this compound is , and it has a molecular weight of approximately 716.8 g/mol . This compound is primarily utilized in the synthesis of oligonucleotides, particularly for applications that require enhanced stability and specificity in nucleic acid interactions.
The primary reaction involving 5'-DMTr-dC (Ac)-methylphosphonamidite is its incorporation into growing oligonucleotide chains during solid-phase synthesis. The phosphonamidite group allows for the formation of phosphodiester bonds through standard coupling reactions, where the nucleoside reacts with a hydroxyl group on the growing oligonucleotide chain. The reaction typically proceeds as follows:
5'-DMTr-dC (Ac)-methylphosphonamidite exhibits unique biological properties due to its structural modifications. The methyl phosphonate linkage enhances resistance to nucleases, making oligonucleotides synthesized from this compound more stable in biological environments. This stability allows for prolonged circulation times in vivo and improved binding affinities to target RNA or DNA sequences, making it valuable in therapeutic applications such as antisense oligonucleotides and RNA interference .
The synthesis of 5'-DMTr-dC (Ac)-methylphosphonamidite typically involves several key steps:
5'-DMTr-dC (Ac)-methylphosphonamidite is primarily used in:
Studies have shown that oligonucleotides synthesized with 5'-DMTr-dC (Ac)-methylphosphonamidite display increased binding affinity to complementary DNA and RNA sequences compared to their unmodified counterparts. This enhanced interaction is attributed to both the structural stability provided by the methyl phosphonate linkage and the steric effects of the DMTr group, which can influence hybridization kinetics and thermodynamics .
Several compounds share structural features with 5'-DMTr-dC (Ac)-methylphosphonamidite, each with unique properties:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5'-Phosphorothioate dC | Contains a sulfur atom replacing one oxygen atom | Increased binding affinity due to charge alteration |
| 2'-O-Methyl dC | Contains a methyl group on the ribose sugar | Enhances RNA stability but less effective in DNA |
| 5-Methyl dC | Methylated at C-5 position | Stabilizes duplexes but lacks phosphonate linkage |
The uniqueness of 5'-DMTr-dC (Ac)-methylphosphonamidite lies in its combination of modifications that enhance both stability and specificity in nucleic acid interactions while allowing for straightforward incorporation into oligonucleotides during synthesis .
The foundation of methylphosphonamidite chemistry lies in the development of phosphoramidite monomers for automated DNA synthesis in the 1980s. Early phosphoramidites utilized cyanoethyl-protected phosphate triesters, which required oxidative conversion to natural phosphodiester linkages. However, the introduction of methylphosphonate linkages—substituting a non-bridging oxygen with a methyl group—marked a paradigm shift. This modification eliminated the need for oxidation, producing nuclease-resistant oligonucleotides with neutral backbone charges.
Methylphosphonamidites emerged as specialized monomers to incorporate methylphosphonate linkages. Their design addressed challenges in coupling efficiency and stereochemical control. For example, dimer synthons with defined R(P) chirality were synthesized to enable stereoselective incorporation, enhancing RNA-binding affinity compared to racemic mixtures. The 5'-DMTr-dC (Ac)-methylphosphonamidite variant optimized these properties by combining acetyl base protection with a methylphosphonamidite group, streamlining deprotection protocols.
Early methylphosphonamidites faced limitations in deprotection efficiency. The acetyl-protected cytosine (dC(Ac)) in 5'-DMTr-dC (Ac)-methylphosphonamidite resolved issues associated with traditional benzoyl or isobutyryl protections, which required harsh conditions like ethylenediamine. The acetyl group is cleaved under mild ammonium hydroxide treatment, minimizing side reactions such as N4-methyl transamination.
Further refinements included the adoption of low-water oxidizers (e.g., iodine/pyridine/water) and dimethylaminopyridine (DMAP) capping agents to prevent methylphosphonate hydrolysis during synthesis. These innovations ensured compatibility with standard solid-phase synthesizers while maintaining the integrity of the methylphosphonate linkage.
The activation mechanism of methylphosphonamidite derivatives follows a well-established two-step process involving tetrazole as the primary catalyst [4] [5]. Research conducted by Berner, Mühlegger, and Seliger demonstrated that treatment of diethoxydiisopropylamino-phosphane with two equivalents of tetrazole resulted in a diethoxy-tetrazolophosphane intermediate, exhibiting a characteristic 31P-NMR shift of 126 ppm [4]. This intermediate formation represents the critical activation step where tetrazole functions both as a proton donor and nucleophilic catalyst [5] [6].
The mechanistic pathway initiates with protonation of the diisopropylamino group by tetrazole, followed by nucleophilic displacement of diisopropylamine to form the reactive tetrazolide intermediate [6] [7]. Kinetic studies have revealed that the formation of the tetrazolide species constitutes the rate-limiting step in the coupling reaction, with the tetrazolide intermediate subsequently reacting rapidly with the 5'-hydroxyl group of the growing oligonucleotide chain [8] [7].
Advanced catalyst systems have emerged to address limitations associated with traditional tetrazole activation [5] [9]. 5-ethylthio-1H-tetrazole exhibits enhanced acidity compared to standard tetrazole, demonstrating improved solubility in acetonitrile up to 0.75 molar concentrations versus 0.5 molar for tetrazole [9]. The increased acidity facilitates faster protonation of the phosphoramidite, thereby accelerating the overall coupling process [5].
4,5-dicyanoimidazole represents a fundamentally different activation approach, functioning as a less acidic but significantly more nucleophilic catalyst [6] [10]. Research has demonstrated that 4,5-dicyanoimidazole achieves coupling completion in half the time required for tetrazole activation, with solubility reaching 1.2 molar in acetonitrile [9] [10]. This enhanced nucleophilicity enables more efficient displacement of the diisopropylamino group, particularly advantageous for sterically hindered substrates [7].
5-benzylthio-1H-tetrazole has gained prominence in ribonucleic acid synthesis applications, demonstrating optimal coupling times of 90 seconds for triisopropylsilyloxymethyl-protected ribonucleic acid phosphoramidites and 3 minutes for tert-butyldimethylsilyl-protected monomers [9] [11]. The enhanced acidity of 5-benzylthio-1H-tetrazole (pKa 4.08) compared to standard tetrazole (pKa 4.89) contributes to its superior performance in challenging synthetic contexts [9].
| Catalyst | pKa Value | Maximum Solubility (Acetonitrile) | Optimal Coupling Time |
|---|---|---|---|
| 1H-Tetrazole | 4.89 | 0.5 M | 12-15 minutes |
| 5-Ethylthio-1H-tetrazole | 4.28 | 0.75 M | 6 minutes |
| 5-Benzylthio-1H-tetrazole | 4.08 | 0.33 M | 3 minutes |
| 4,5-Dicyanoimidazole | Higher | 1.2 M | 6 minutes |
The diisopropylamino substituent in methylphosphonamidite derivatives introduces significant steric bulk that directly influences coupling efficiency and reaction kinetics [12] [13]. Research has established that bulky protecting groups reduce coupling efficiency due to steric hindrance around the phosphorus center [13]. In ribonucleic acid synthesis applications, the presence of tert-butyldimethylsilyl protecting groups on the 2'-position creates additional steric constraints that necessitate extended coupling times up to 6 minutes to achieve satisfactory yields [13].
The steric environment around the phosphorus atom affects the accessibility of the reactive center during tetrazole activation [14]. Modified phosphoramidites with increased steric bulk require longer coupling times, with some non-nucleosidyl amidites requiring up to 15 minutes for complete reaction [14]. The steric hindrance can be partially mitigated through double or triple coupling protocols, which can improve coupling efficiency from 80% to 95% or better [14].
The electronic nature of the diisopropylamino group significantly influences the reactivity of methylphosphonamidite derivatives [15] [16]. Diisopropylamine, with its basic properties, serves as an effective leaving group during the activation process [15]. The electron-donating nature of the isopropyl substituents stabilizes the protonated intermediate formed during tetrazole activation, facilitating the subsequent nucleophilic displacement reaction [6].
Electronic effects also manifest in the 31P-NMR spectroscopic properties of methylphosphonamidite derivatives [4]. The chemical shift values between 123.9 and 130.8 ppm for various diethoxy-phosphorous-acid derivatives provide evidence for the electronic environment around the phosphorus center [4]. These spectroscopic parameters serve as diagnostic tools for monitoring the activation process and confirming the formation of reactive intermediates [17].
The substituent effects extend to the stability characteristics of methylphosphonamidite derivatives in solution [18]. The diisopropylamino group provides sufficient stability in anhydrous acetonitrile for extended periods while maintaining reactivity toward activation catalysts [18]. This balance between stability and reactivity represents a critical design consideration in the development of efficient phosphoramidite monomers [19].
Coupling efficiency in automated synthesizers depends critically on maintaining optimal reaction conditions throughout the synthesis cycle [20] [21]. Research has demonstrated that coupling efficiency of 99.4% for a 20-nucleotide sequence yields 89.2% full-length product, while the same efficiency for a 50-nucleotide sequence results in only 74.5% full-length product [22]. This exponential decrease in yield with sequence length necessitates stringent optimization of coupling parameters [21].
Moisture content represents the primary factor limiting coupling efficiency in automated systems [21]. Water interferes with the coupling process through two distinct mechanisms: direct reaction with the activated tetrazolide intermediate, thereby consuming the reactive species, and catalysis of phosphoramidite hydrolysis to form inactive phosphonate derivatives [21]. During humid conditions, these effects can significantly compromise synthesis efficiency, requiring enhanced drying protocols for all reagents and solvents [21].
Temperature control during the coupling step influences both reaction rate and side-product formation [23] [24]. Optimal coupling temperatures typically range from ambient to slightly elevated conditions, with precise control necessary to prevent thermal degradation of sensitive intermediates [24]. Automated synthesizers employ sophisticated temperature regulation systems to maintain consistent conditions throughout extended synthesis runs [25].
Reagent concentration optimization plays a crucial role in achieving maximum coupling efficiency [23] [26]. Phosphoramidite concentrations typically range from 0.1 to 0.15 molar in anhydrous acetonitrile, with activator concentrations maintained at stoichiometric excess to ensure complete activation [26]. The ratio of activator to phosphoramidite can be adjusted based on the specific catalyst system employed, with more acidic activators requiring lower concentrations to achieve equivalent performance [9].
| Parameter | Standard Conditions | Optimized Conditions | Efficiency Improvement |
|---|---|---|---|
| Coupling Time | 30 seconds | 5-15 minutes | Substrate dependent |
| Activator Concentration | 0.45 M | 0.25-0.75 M | 2-5% increase |
| Phosphoramidite Concentration | 0.1 M | 0.1-0.15 M | 1-3% increase |
| Reaction Temperature | Ambient | Controlled ±1°C | 1-2% increase |
Advanced automated synthesizers incorporate real-time monitoring systems to track coupling efficiency throughout the synthesis process [25]. Conductivity-based detection of dimethoxytrityl cation release provides immediate feedback on coupling success, enabling automated intervention when efficiency drops below predetermined thresholds [25]. This trityl monitoring approach eliminates the need for offline analysis and allows for immediate correction of synthesis problems [25].
The formation of phosphite triester bonds during oligonucleotide synthesis represents a fundamental mechanistic process characterized by complex proton transfer dynamics. The activation of phosphoramidites with tetrazole-based activators involves a sophisticated two-step mechanism that has been extensively studied through kinetic analysis and mechanistic investigations [1] [2] [3].
The initial step involves protonation of the diisopropylamino group of the phosphoramidite monomer by the tetrazole activator. This protonation occurs rapidly and reversibly, with rate constants typically exceeding 8.3 × 10⁴ s⁻¹ for standard β-cyanoethyl phosphoramidites [1]. The protonation step exhibits a strong dependence on the acidity of the activator, with more acidic tetrazole derivatives such as 5-nitrophenyl-1H-tetrazole (pKa 2.24) showing enhanced protonation rates compared to 1H-tetrazole (pKa 4.89) [2].
Following protonation, the rate-determining step involves nucleophilic displacement of the protonated diisopropylamine by the tetrazolide anion. This displacement proceeds through an SN2-type mechanism at the phosphorus center, forming the reactive tetrazolide intermediate [3]. The kinetic analysis reveals that this nucleophilic displacement typically occurs with rate constants of approximately 1.2 × 10³ s⁻¹ for standard phosphoramidites, representing the bottleneck in the overall activation process [1].
The tetrazolide intermediate formation exhibits significant deuterium isotope effects, with kH/kD values ranging from 1.8 to 2.6 depending on the phosphoramidite structure [4]. These isotope effects provide strong evidence for the involvement of proton transfer in the rate-determining step. The magnitude of the isotope effect increases with bulkier substituents on the phosphorus center, suggesting that steric hindrance affects the transition state geometry during nucleophilic displacement [4].
Solvent effects play a crucial role in modulating the proton transfer dynamics. Acetonitrile, the standard solvent for phosphoramidite chemistry, provides optimal conditions for both protonation and nucleophilic displacement steps. The relative rate constants show systematic variation with solvent polarity, with more polar solvents generally favoring the protonation step while less polar solvents facilitate the nucleophilic displacement [5] [3].
The proton-block strategy, developed as an alternative approach, demonstrates how proton transfer can be exploited to control reactivity during oligonucleotide synthesis. In this method, nucleobases are protected through protonation using strong acids with pKa values lower than 2.8, preventing side reactions during the coupling process [6] [7]. This approach highlights the critical role of proton transfer in determining the selectivity and efficiency of phosphoramidite-based synthesis.
The formation of methylphosphonate linkages represents a specialized application of phosphoramidite chemistry that involves unique nucleophilic displacement pathways. Unlike standard phosphodiester bond formation, methylphosphonate linkage formation introduces a chiral center at phosphorus, leading to the formation of Rp and Sp diastereomers with distinct biological properties [8] [9] [10].
The nucleophilic displacement at the phosphorus center in methylphosphonate formation can proceed through three distinct mechanistic pathways. The direct displacement pathway involves a concerted SN2-type mechanism where the incoming nucleophile attacks the phosphorus center while the leaving group departs simultaneously. This pathway typically exhibits activation barriers of approximately 58.2 kJ/mol and proceeds with inversion of configuration at phosphorus [11] [12].
The pentacoordinate intermediate pathway represents the most kinetically favored route for methylphosphonate formation. In this mechanism, the nucleophile first forms a pentacoordinate phosphorus intermediate, which subsequently undergoes pseudorotation and elimination to yield the final product. This pathway shows lower activation barriers (45.7 kJ/mol) and generally proceeds with retention of configuration at phosphorus [13] [11]. The stability of the pentacoordinate intermediate depends significantly on the electronic and steric properties of the substituents, with electron-withdrawing groups enhancing stability [13].
The metaphosphate-like intermediate pathway involves initial ionization of the leaving group to form a highly reactive trivalent phosphorus species. This pathway exhibits the highest activation barrier (72.3 kJ/mol) and typically leads to racemization at the phosphorus center due to the planar geometry of the intermediate [11] [14]. While this pathway is generally less favorable kinetically, it can become competitive under specific conditions such as high temperature or in the presence of strongly ionizing solvents.
The stereochemical outcome of methylphosphonate formation depends critically on the mechanistic pathway. Computational studies using density functional theory have revealed that the Rp/Sp ratio can be controlled through careful selection of reaction conditions [13] [11]. The pentacoordinate intermediate pathway typically favors slight enrichment of the Rp isomer (Rp/Sp = 0.52), while the direct displacement pathway shows preference for the Sp isomer (Rp/Sp = 0.48) [11].
Experimental investigations have demonstrated that the choice of nucleophile significantly influences the reaction pathway. Primary alkoxides tend to favor the pentacoordinate intermediate pathway, while secondary alkoxides preferentially undergo direct displacement [15]. The concentration of nucleophile also affects the mechanism, with higher concentrations promoting the formation of pentacoordinate intermediates [15].
The solvent environment plays a crucial role in determining the preferred nucleophilic displacement pathway. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide stabilize charged intermediates and favor the pentacoordinate intermediate pathway. In contrast, less polar solvents promote the direct displacement mechanism [11] [14]. This solvent dependence can be exploited to achieve selective formation of specific diastereomers.
The H-phosphonate and phosphoramidite methods represent two fundamentally different approaches to oligonucleotide synthesis, each offering distinct advantages and limitations in terms of mechanistic complexity and synthetic utility [16] [17] [18] [19].
The H-phosphonate method employs a significantly simplified synthetic cycle consisting of only two chemical steps: detritylation of the 5'-hydroxyl group and coupling with the nucleoside 3'-H-phosphonate monomer in the presence of a condensing agent [16] [19]. This approach eliminates the need for phosphate protection and reduces the synthetic complexity compared to the phosphoramidite method. The coupling reaction typically proceeds with high efficiency (92%) and generates stable H-phosphonate diester linkages that do not require immediate oxidation [20] [21].
The phosphoramidite method, while more complex, offers superior coupling efficiency (98%) and provides excellent stereochemical control during synthesis [22] [23]. The four-step cycle includes detritylation, coupling, capping, and oxidation, with each step requiring careful optimization to achieve maximum efficiency [24] [25]. The phosphoramidite approach necessitates the use of phosphate protecting groups, typically cyanoethyl groups, which must be removed during the final deprotection step [26] [27].
Mechanistically, the H-phosphonate method proceeds through a different pathway that involves the formation of mixed anhydrides with the condensing agent, typically pivaloyl chloride [28] [29]. The reaction mechanism has been studied extensively, revealing that the rate-determining step involves the formation of the H-phosphonate-pivaloyl chloride intermediate, followed by rapid nucleophilic attack by the 5'-hydroxyl group [28]. This mechanism explains the high coupling efficiency observed with H-phosphonate chemistry.
The oxidation step represents a key difference between the two methods. In the H-phosphonate approach, oxidation is performed at the end of the synthesis cycle, allowing for the introduction of various backbone modifications through different oxidizing agents [30] [17]. Iodine-water oxidation of H-phosphonate diesters has been shown to proceed non-stereospecifically, in contrast to the stereospecific oxidation of phosphite triesters [31]. This difference arises from the formation of iodophosphate intermediates that can undergo epimerization at phosphorus under the reaction conditions [31].
The phosphoramidite method requires oxidation after each coupling cycle, typically using iodine-water-pyridine solutions. This oxidation proceeds through an electrophilic mechanism with retention of configuration at phosphorus [32] [33]. The immediate oxidation prevents the accumulation of unstable phosphite triester linkages but limits the flexibility for introducing backbone modifications [32].
Comparative kinetic analysis reveals that the H-phosphonate method exhibits faster coupling rates due to the high reactivity of the mixed anhydride intermediate. The activation energy for H-phosphonate coupling (approximately 35 kJ/mol) is lower than that for phosphoramidite coupling (43.5 kJ/mol), contributing to the rapid reaction rates observed [28] [34]. However, the phosphoramidite method benefits from the high stability of the tetrazolide intermediate, which allows for more controlled reaction conditions [1] [3].
The synthetic complexity differs significantly between the two approaches. The H-phosphonate method requires fewer reagents and generates fewer side products, making it particularly attractive for large-scale synthesis [21]. The elimination of phosphate protection reduces the number of synthetic steps and simplifies the purification process [20] [19]. However, the phosphoramidite method offers superior performance for automated synthesis and provides better yields for longer oligonucleotides [22] [23].
Backbone modifications are more readily achieved using the H-phosphonate method. The stable H-phosphonate diester linkages can be selectively modified through treatment with various reagents, allowing for the introduction of phosphorothioate, phosphoramidate, and other modified linkages [30] [18]. The phosphoramidite method, while capable of incorporating backbone modifications, requires specialized monomers and more complex synthetic procedures [35].
Cost considerations favor the H-phosphonate method, particularly for large-scale synthesis. The use of inexpensive pivaloyl chloride as the condensing agent, combined with the elimination of phosphate protecting groups, results in lower reagent costs compared to the phosphoramidite approach [21]. The potential for recovering unreacted H-phosphonate monomers further enhances the economic advantages of this method [21].
| Table 1: Kinetic Parameters for Phosphoramidite Activation | |||||
|---|---|---|---|---|---|
| Activator | pKa | Coupling Rate (rel) | Activation Energy (kJ/mol) | Nucleophilicity | Mechanism |
| 1H-Tetrazole | 4.89 | 1.0 | 43.5 | Moderate | SN2-P |
| 5-Nitrophenyl-1H-tetrazole | 2.24 | 15.2 | 38.2 | High | SN2-P |
| 5-Ethylthio-1H-tetrazole | 3.18 | 8.6 | 39.8 | High | SN2-P |
| 4,5-Dicyanoimidazole | 5.07 | 0.7 | 45.1 | Low | SN2-P |
| 5-Methylthio-1H-tetrazole | 3.40 | 12.1 | 40.3 | High | SN2-P |
| Table 2: Proton Transfer Dynamics in Phosphite Triester Formation | |||||
|---|---|---|---|---|---|
| Phosphoramidite Type | Initial Protonation Rate (s⁻¹) | Tetrazolide Formation Rate (s⁻¹) | Rate Determining Step | Deuterium Isotope Effect | Solvent Effect (kobs relative) |
| Standard β-cyanoethyl | 8.3 × 10⁴ | 1.2 × 10³ | Nucleophilic displacement | 1.8 | 1.00 |
| Methyl phosphoramidite | 6.2 × 10⁴ | 9.8 × 10² | Nucleophilic displacement | 2.1 | 0.95 |
| Benzyl phosphoramidite | 4.1 × 10⁴ | 7.5 × 10² | Nucleophilic displacement | 2.3 | 0.82 |
| Isopropyl phosphoramidite | 2.8 × 10⁴ | 5.4 × 10² | Nucleophilic displacement | 2.6 | 0.73 |
| Table 3: Methylphosphonate Linkage Formation Pathways | |||||
|---|---|---|---|---|---|
| Nucleophilic Pathway | Activation Barrier (kJ/mol) | Stereochemical Outcome | Rp/Sp Ratio | Reaction Rate (rel) | Solvent Dependence |
| Direct displacement | 58.2 | Inversion | 0.48 | 0.3 | Moderate |
| Pentacoordinate intermediate | 45.7 | Retention | 0.52 | 1.0 | High |
| Metaphosphate-like intermediate | 72.3 | Racemization | 0.50 | 0.1 | Low |
| Table 4: Comparative Analysis of H-Phosphonate vs Phosphoramidite Methods | ||
|---|---|---|
| Parameter | H-Phosphonate Method | Phosphoramidite Method |
| Coupling Efficiency (%) | 92 | 98 |
| Oxidation Required | End of synthesis | Each cycle |
| Phosphate Protection | Not required | Required |
| Cycle Time (min) | 8 | 12 |
| Coupling Agent Cost | Low | High |
| Side Products | Minimal | Moderate |
| Synthetic Complexity | Simple | Complex |
| Stereochemical Control | Limited | Excellent |
| Backbone Modifications | Facile | Moderate |
| Table 5: Oxidation Mechanisms and Kinetics | |||||
|---|---|---|---|---|---|
| Oxidizing Agent | Mechanism | Rate Constant (M⁻¹s⁻¹) | Stereochemical Outcome | Side Reactions | Product |
| Iodine/water/pyridine | Electrophilic | 4.2 × 10⁵ | Retention | Minimal | Phosphate |
| tert-Butyl hydroperoxide | Radical | 1.8 × 10³ | Retention | Minimal | Phosphate |
| Hydrogen peroxide | Electrophilic | 2.6 × 10⁴ | Retention | Moderate | Phosphate |
| Osmium tetroxide | Concerted | 8.9 × 10² | Retention | Low | Phosphate |
| Sulfur (elemental) | Nucleophilic | 1.2 × 10² | Inversion | Minimal | Phosphorothioate |